2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
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Description
2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone , also known by its chemical formula C₁₈H₂₀ClN₃O₃ , is a synthetic organic compound. It belongs to the class of piperidinyl ethanone derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination , piperidine ring formation , and esterification . Researchers have reported various synthetic routes, but the most common approach includes the reaction of 4-chlorophenol with 5-methylpyrimidine-2-amine to form an intermediate. Subsequent cyclization with piperidine and esterification with acetic anhydride yield the final product.
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone consists of a chlorophenoxy group, a piperidine ring , and an oxypiperidinyl moiety. The chlorine atom imparts polarity, affecting its solubility and interactions with biological targets.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as hydrolysis , oxidation , and reduction . Notably, the piperidine ring can undergo N-alkylation or ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C
- Solubility : Moderately soluble in organic solvents (e.g., acetone , methanol )
- Stability : Stable under ambient conditions but sensitive to light and heat
Safety And Hazards
- Toxicity : Limited data available; exercise caution during handling.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
- Personal Protective Equipment : Wear appropriate gloves , goggles , and lab coat .
Future Directions
Researchers should explore:
- Biological activity : Investigate potential therapeutic applications.
- Structure-activity relationship : Optimize the compound for desired effects.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-13-10-20-18(21-11-13)25-16-6-8-22(9-7-16)17(23)12-24-15-4-2-14(19)3-5-15/h2-5,10-11,16H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDNSXKCYEQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one |
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